

Physical and chemical properties of the Ohira-Bestmann reagent

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Compound of Interest

Compound Name: *Dimethyl (1-Diazo-2-oxopropyl)phosphonate*

Cat. No.: *B1144549*

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The Ohira-Bestmann Reagent: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Ohira-Bestmann reagent, chemically known as **dimethyl (1-diazo-2-oxopropyl)phosphonate**, is a highly versatile and efficient reagent in modern organic synthesis. It is primarily utilized for the one-carbon homologation of aldehydes to terminal alkynes, a crucial transformation in the synthesis of natural products, pharmaceuticals, and advanced materials. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and reaction mechanisms.

Physical and Chemical Properties

The Ohira-Bestmann reagent is a pale yellow to yellow, viscous liquid at room temperature.^[1] It is soluble in most common organic solvents such as acetonitrile, methanol, and chloroform.^[2] Due to the presence of the diazo group, the reagent exhibits high reactivity and requires careful handling and storage.^[1]

Quantitative Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of the Ohira-Bestmann reagent and its diethyl analog.

Table 1: Physical Properties of Ohira-Bestmann Reagent and Analogs

Property	Dimethyl (1-diazo-2-oxopropyl)phosphonate	Diethyl (1-diazo-2-oxopropyl)phosphonate
CAS Number	90965-06-3[4]	87699-57-8
Molecular Formula	C ₅ H ₉ N ₂ O ₄ P[4]	C ₇ H ₁₃ N ₂ O ₄ P
Molecular Weight	192.11 g/mol [4]	220.16 g/mol
Appearance	Pale yellow to yellow liquid[1] [2]	Pale-yellow oil
Density	~1.13 g/mL at 25 °C (for a 10% solution in acetonitrile, the density is 0.800-0.850 g/mL at 20 °C)	No data available
Refractive Index (n ₂₀ /D)	1.465 (lit.)	No data available
Storage Temperature	2-8°C, protect from light and moisture[2][3]	Store neat under air for at least 3 months

Table 2: Spectroscopic Data for Diethyl (1-diazo-2-oxopropyl)phosphonate

Spectroscopy	Data
¹ H NMR (400 MHz, CDCl ₃)	δ: 4.31-4.10 (m, 4H), 2.29 (s, 3H), 1.40 (td, 6H)
¹³ C NMR (100 MHz, CDCl ₃)	δ: 190.1 (d, J = 13.1 Hz), 65.6, 63.4 (d, J = 6.1 Hz), 27.2, 16.1 (d, J = 6.1 Hz)
³¹ P NMR (162 MHz, CDCl ₃)	δ: 11.02
FTIR (neat, cm ⁻¹)	2986, 2117, 1655, 1260, 1006

Chemical Reactivity and Reaction Mechanism

The cornerstone of the Ohira-Bestmann reagent's utility is its reaction with aldehydes in the presence of a mild base, such as potassium carbonate, in methanol to yield terminal alkynes.

[5] This reaction, an extension of the Seyferth-Gilbert homologation, proceeds under significantly milder conditions, making it compatible with a wide range of functional groups and base-sensitive substrates.[5][6]

The reaction is initiated by the deacetylation of the Ohira-Bestmann reagent by a methoxide ion, generated in situ from methanol and potassium carbonate, to form a key intermediate, the dimethyl (diazomethyl)phosphonate anion. This anion then undergoes a Wittig-like reaction with the aldehyde.

The detailed mechanism involves the following steps:

- Generation of the reactive anion: The methoxide ion attacks the acetyl group of the Ohira-Bestmann reagent, leading to its cleavage and the formation of the dimethyl (diazomethyl)phosphonate anion.
- Nucleophilic addition: The generated anion adds to the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.[6]
- Cyclization: The alkoxide then attacks the phosphorus atom in an intramolecular fashion to form a transient oxaphosphetane intermediate.[6]
- Elimination: This intermediate collapses, eliminating dimethyl phosphate and forming a vinyl diazo species.[6]
- Nitrogen extrusion and rearrangement: The vinyl diazo compound loses a molecule of nitrogen gas to generate a vinylidene carbene, which then undergoes a 1,2-hydride or 1,2-alkyl/aryl shift to furnish the final alkyne product.[5][6]



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Ohira-Bestmann Reaction Mechanism.

Experimental Protocols

Synthesis of the Ohira-Bestmann Reagent

While commercially available, the Ohira-Bestmann reagent can be synthesized in the laboratory. A common method involves a diazo-transfer reaction from a sulfonyl azide, such as 4-acetamidobenzenesulfonyl azide (p-ABSA), to a dialkyl (2-oxopropyl)phosphonate. The use of p-ABSA is preferred over other sulfonyl azides like tosyl azide (TsN_3) due to its enhanced safety profile.

Detailed Protocol for the Synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate:

- **Preparation:** To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous toluene at 0 °C, a solution of diethyl (2-oxopropyl)phosphonate in toluene is added dropwise.
- **Reaction:** The mixture is stirred at 0 °C for a specified time, during which a white precipitate forms. A solution of 4-acetamidobenzenesulfonyl azide in toluene is then added.
- **Work-up:** The reaction is quenched with saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to afford the pure diethyl (1-diazo-2-oxopropyl)phosphonate as a pale-yellow oil.

General Procedure for the Conversion of Aldehydes to Alkynes

The following is a general experimental procedure for the homologation of an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent.

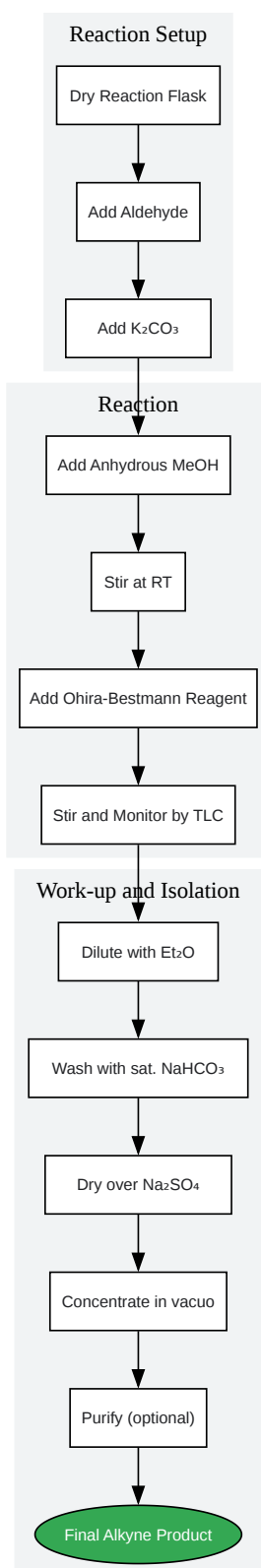
Materials:

- Aldehyde

- **Dimethyl (1-diazo-2-oxopropyl)phosphonate** (Ohira-Bestmann reagent)
- Potassium carbonate (K_2CO_3)
- Anhydrous methanol (MeOH)
- Anhydrous diethyl ether or other suitable organic solvent for work-up
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- **Reaction Setup:** A dry reaction flask is charged with the aldehyde and potassium carbonate under an inert atmosphere (e.g., argon or nitrogen).
- **Solvent Addition:** Anhydrous methanol is added to the flask, and the resulting suspension is stirred at room temperature.
- **Reagent Addition:** The Ohira-Bestmann reagent (neat or as a solution in a suitable solvent like acetonitrile) is added to the reaction mixture.
- **Reaction Monitoring:** The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
- **Work-up:** The reaction mixture is diluted with diethyl ether and washed with saturated aqueous sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate.
- **Isolation:** The solvent is removed under reduced pressure to yield the crude alkyne product, which can be further purified by column chromatography if necessary.



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General Experimental Workflow.

Safety and Handling

The Ohira-Bestmann reagent is a diazo compound and should be handled with care.^[1] It is recommended to avoid contact with skin and eyes and to work in a well-ventilated fume hood. Thermal stability studies have shown that the diethyl analog exhibits an exothermic event near 86°C, indicating that distillation should be avoided without further investigation. It is stable for at least two years when stored at -20°C, protected from light and moisture.^[2] For the diethyl analog, it is reported to be stable for at least 3 months when stored neat under air.

Conclusion

The Ohira-Bestmann reagent is an invaluable tool for the synthesis of terminal alkynes from aldehydes. Its mild reaction conditions, high functional group tolerance, and operational simplicity have cemented its place in the synthetic chemist's toolbox. This guide provides the essential technical information for its effective and safe use in a research and development setting.

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